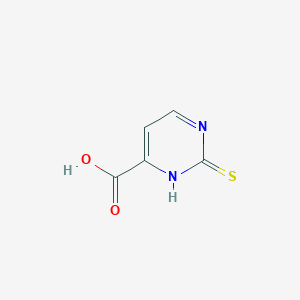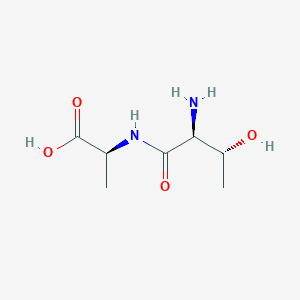
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Vue d'ensemble
Description
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is an organic compound that features a trifluoromethyl group attached to an indane structure. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical and physical properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of indane derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride in a solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to various receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylindole: An indole derivative with a trifluoromethyl group.
Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields. The presence of the trifluoromethyl group enhances the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXDFXSCHGSKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628091 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-40-8 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B3024325.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B3024330.png)



![5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3024340.png)
![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)

